

# 4,5-Dibromo-2-methylpyridazin-3-one chemical properties

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## Compound of Interest

Compound Name:	4,5-Dibromo-2-methylpyridazin-3-one
Cat. No.:	B080806

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## 4,5-Dibromo-2-methylpyridazin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of **4,5-Dibromo-2-methylpyridazin-3-one** (CAS No. 13645-74-4), a key intermediate in the development of novel bioactive molecules.

## Executive Summary

**4,5-Dibromo-2-methylpyridazin-3-one** is a halogenated heterocyclic compound belonging to the pyridazinone class. The pyridazin-3(2H)-one core is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including cardiovascular and anticancer properties.<sup>[1]</sup> This intermediate, featuring two reactive bromine atoms, serves as a versatile scaffold for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. Its utility lies in its role as a building block for more complex molecules in medicinal chemistry and agrochemical research.<sup>[2][3][4]</sup> This guide summarizes its known physical and chemical properties, outlines a probable synthetic route, and describes its expected reactivity, providing a foundational resource for laboratory professionals.

## Chemical and Physical Properties

Quantitative data for **4,5-Dibromo-2-methylpyridazin-3-one** is limited in publicly available literature. The following tables summarize key identifiers and a combination of experimental and predicted data.

## Compound Identification

Identifier	Value	Reference
CAS Number	13645-74-4	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> O	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	267.91 g/mol	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	4,5-dibromo-2-methylpyridazin-3-one	<a href="#">[7]</a>
Canonical SMILES	CN1C(=O)C(=C(C=N1)Br)Br	<a href="#">[9]</a>
InChI Key	SLVVMPLQDFREV-UHFFFAOYSA-N	<a href="#">[8]</a> <a href="#">[10]</a>
Synonyms	4,5-dibromo-2-methyl-2H-pyridazin-3-one	<a href="#">[5]</a>

## Physicochemical Data

Property	Value	Notes	Reference
Physical Form	Solid	---	<a href="#">[8]</a>
Melting Point	No data available	The unmethylated analog, 4,5-Dibromo-3(2H)-pyridazinone, melts at 226 °C (dec.).	<a href="#">[2]</a> <a href="#">[6]</a>
Boiling Point	236.9 °C at 760 mmHg	Predicted	<a href="#">[6]</a> <a href="#">[9]</a>
Flash Point	97.1 °C	Predicted	<a href="#">[6]</a>
Solubility	No data available	---	<a href="#">[6]</a>
pKa	4.155	Predicted	<a href="#">[10]</a>
XLogP	1.305	Predicted	<a href="#">[10]</a>
Storage	Store at 2-8°C under an inert atmosphere.	---	<a href="#">[8]</a>

## Spectral Data

Experimental spectral data for **4,5-Dibromo-2-methylpyridazin-3-one** are not readily available in the literature. Researchers should perform their own analytical characterization (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS, IR) to confirm identity and purity. For reference, the related compound 4,5-Dibromo-3(2H)-pyridazinone (the unmethylated precursor) has available spectral data.[\[11\]](#) [\[12\]](#)[\[13\]](#)

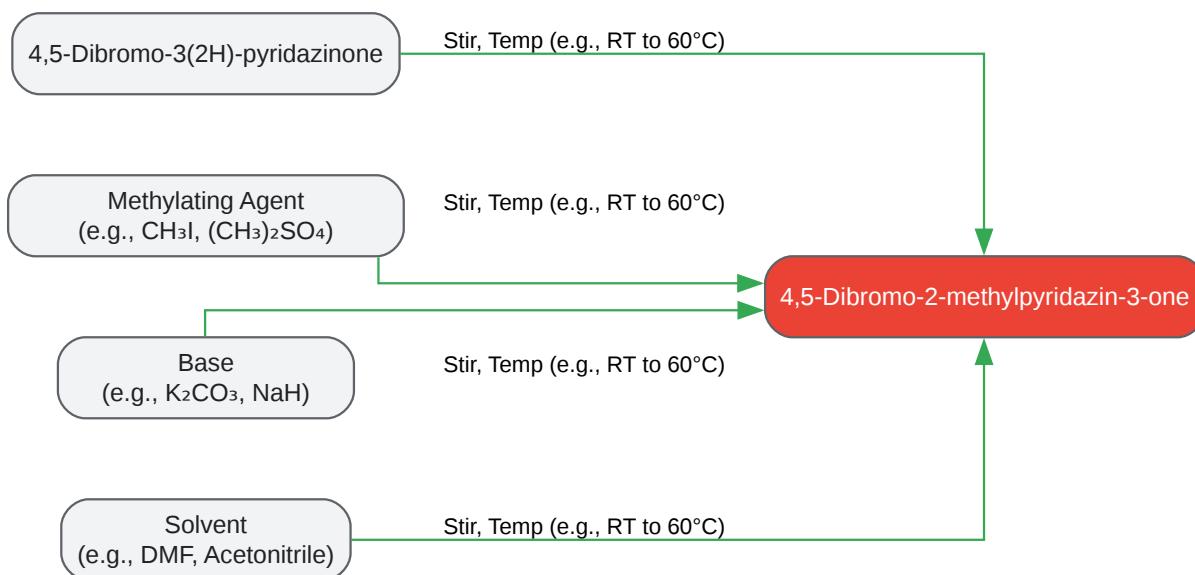
## Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4,5-Dibromo-2-methylpyridazin-3-one** is not detailed in the available literature. However, a chemically sound and logical approach is the N-methylation of its precursor, 4,5-Dibromo-3(2H)-pyridazinone (CAS: 5788-58-9).

## Proposed Synthesis: N-methylation of 4,5-Dibromo-3(2H)-pyridazinone

This proposed protocol is based on standard procedures for the N-alkylation of lactams and related heterocycles.

Reaction Scheme:



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Caption: Proposed synthesis of the target compound via N-methylation.

Methodology:

- Preparation: To a solution of 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).
- Reaction: Stir the suspension at room temperature for 30 minutes. Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise to the mixture.
- Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, cool the reaction to room temperature and pour it into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product, **4,5-Dibromo-2-methylpyridazin-3-one**.

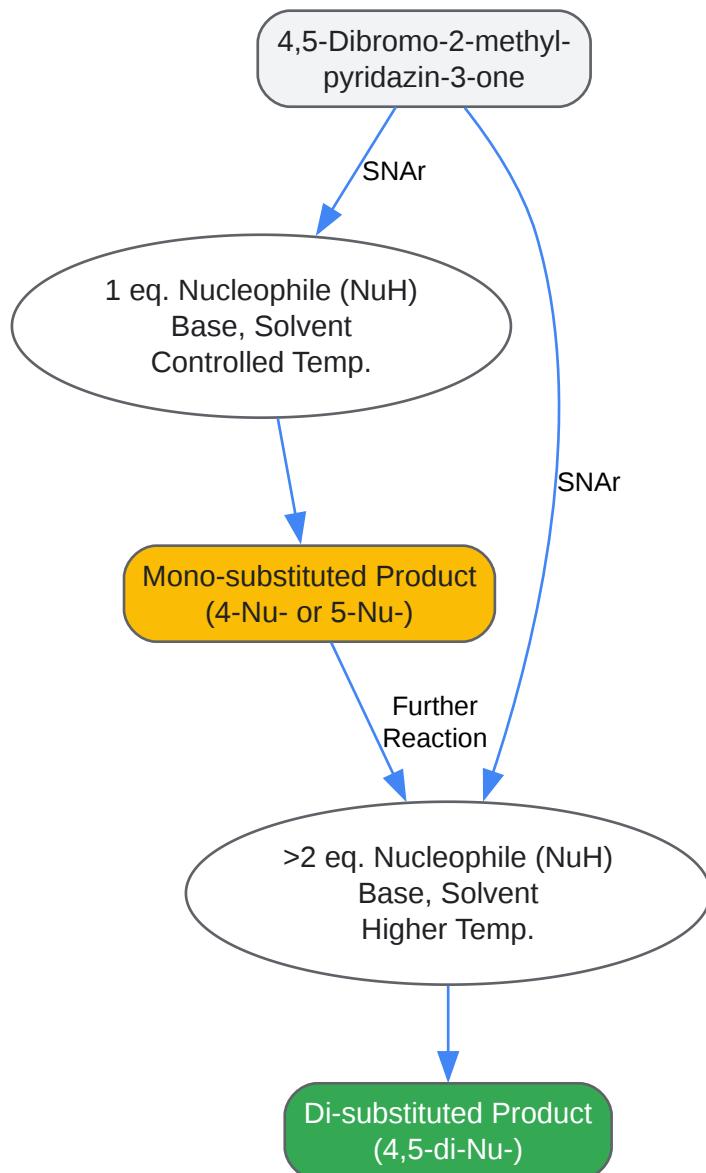
## Chemical Reactivity and Applications

As a drug intermediate, the primary value of **4,5-Dibromo-2-methylpyridazin-3-one** lies in the reactivity of its two bromine atoms, which can be selectively or sequentially displaced.

### Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazinone ring, enhanced by the electron-withdrawing effect of the carbonyl group, makes the C4 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). This is the most anticipated and valuable reaction pathway for this compound. Studies on structurally similar dibromo-heterocycles confirm their utility in SNAr reactions with a variety of nucleophiles.[14][15][16]

- **Regioselectivity:** The relative reactivity of the bromine at the C4 versus the C5 position with nucleophiles has not been explicitly documented and would need to be determined experimentally.
- **Nucleophiles:** A wide range of N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols) can be employed to displace the bromine atoms.
- **Reaction Control:** By carefully controlling stoichiometry and reaction conditions (temperature, base, solvent), it may be possible to achieve selective monosubstitution or complete disubstitution, providing a pathway to diverse molecular structures.

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Caption: Expected reactivity of the title compound in SNAr reactions.

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are also suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.<sup>[15]</sup> This allows for the formation of C-C or C-N bonds, enabling the introduction of aryl, heteroaryl, or complex amine functionalities, which are crucial for tuning the pharmacological properties of a lead compound.

## Safety and Handling

**4,5-Dibromo-2-methylpyridazin-3-one** should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

## GHS Hazard Information

Hazard	Code	Description	Reference
Pictogram	GHS07 (Exclamation Mark)	[8]	
Signal Word	Warning	[8]	
Hazard Statements	H302	Harmful if swallowed.	[8]
H315	Causes skin irritation.	[8]	
H319	Causes serious eye irritation.	[8]	
H335	May cause respiratory irritation.	[8]	
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338	Avoid breathing dust. Wear protective gear. If swallowed, call a poison center. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.	[8]

## Conclusion

**4,5-Dibromo-2-methylpyridazin-3-one** is a valuable chemical intermediate for constructing diverse molecular libraries, particularly for applications in drug discovery and agrochemical synthesis. While comprehensive experimental data on the compound itself is sparse, its structural features and the known chemistry of related pyridazinones strongly suggest its utility.

in SNAr and cross-coupling reactions. The information and proposed protocols in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

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